trans-4-Methoxy-3-pyrrolidinol
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Overview
Description
trans-4-Methoxy-3-pyrrolidinol: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity . The compound is characterized by the presence of a methoxy group at the fourth position and a hydroxyl group at the third position of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxy-3-pyrrolidinol can be achieved through various synthetic routes. One common method involves the regioselective microbial hydroxylation of 1-benzoylpyrrolidine followed by stereoselective enzymatic esterification (kinetic resolution) . This method ensures the production of optically active 3-pyrrolidinol and its derivatives.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: trans-4-Methoxy-3-pyrrolidinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, trans-4-Methoxy-3-pyrrolidinol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various pharmacophore spaces .
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. The pyrrolidine ring is a versatile scaffold for drug discovery .
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals .
Mechanism of Action
The mechanism of action of trans-4-Methoxy-3-pyrrolidinol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the spatial orientation of its substituents . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride
- trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride
- trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Comparison: Compared to similar compounds, trans-4-Methoxy-3-pyrrolidinol is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
(3S,4S)-4-methoxypyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVZYRDCKUFONR-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNC[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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